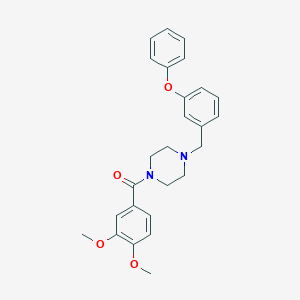![molecular formula C20H24N2O5S B247853 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as R1487, is a chemical compound that has been studied for its potential in pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it has been suggested that it may act as a kinase inhibitor. In the study by Li et al. on human leukemia cells, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In the study on Alzheimer's disease, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. In addition to its potential as a cancer and Alzheimer's disease treatment, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and analgesic effects. In a study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to reduce the production of inflammatory cytokines in mice with lipopolysaccharide-induced acute lung injury. In another study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to have analgesic effects in a mouse model of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a white solid that is easy to handle and store. However, one limitation of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its low solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-methylphenylsulfonyl)ethanone with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine as a white solid with a melting point of 184-186°C.
Applications De Recherche Scientifique
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential in treating various diseases such as cancer and Alzheimer's disease. In a study conducted by Li et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. showed that 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was able to reduce the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Propriétés
Nom du produit |
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C20H24N2O5S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-15-4-6-19(7-5-15)28(24,25)22-10-8-21(9-11-22)20(23)16-12-17(26-2)14-18(13-16)27-3/h4-7,12-14H,8-11H2,1-3H3 |
Clé InChI |
KZWGWCCDCVBYMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B247771.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)
![1-[(3-Methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247775.png)



![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)